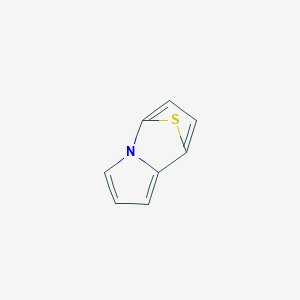

5,8-Epithioindolizine

Description

Structure

3D Structure

Properties

CAS No. |

330658-04-3 |

|---|---|

Molecular Formula |

C8H5NS |

Molecular Weight |

147.20 g/mol |

IUPAC Name |

10-thia-2-azatricyclo[5.2.1.02,6]deca-1(9),3,5,7-tetraene |

InChI |

InChI=1S/C8H5NS/c1-2-6-7-3-4-8(10-7)9(6)5-1/h1-5H |

InChI Key |

HQFZYJIRDYBCDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C(=C1)C3=CC=C2S3 |

Origin of Product |

United States |

Synthetic Methodologies for 5,8 Epithioindolizine

Historical Development of Approaches to Indolizine (B1195054) and Related Thiophene (B33073) Systems

The journey towards the synthesis of complex heterocyclic systems like 5,8-Epithioindolizine is built upon a rich history of synthetic methodology for its constituent parts: the indolizine nucleus and thiophene-containing structures.

The first synthesis of the parent indolizine was reported by Scholtz in 1912, which involved the high-temperature treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640) to form a "picolide" intermediate, followed by hydrolysis. researchgate.net A more general and widely adopted method, the Chichibabin reaction, was developed in 1927 and involves the ring closure of quaternary pyridinium (B92312) halides. rsc.org These classical methods laid the groundwork for accessing the indolizine skeleton.

Over the decades, more sophisticated methods have emerged. The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles, such as activated alkenes and alkynes, has become a cornerstone of indolizine synthesis, offering a high degree of control over substitution patterns. rsc.orgresearchgate.net Metal-catalyzed reactions, including those employing palladium, copper, and rhodium, have further expanded the synthetic arsenal, enabling novel bond formations and functionalizations of the indolizine core. rsc.org

The synthesis of thiophene-fused heterocycles has also seen significant advancements. Friedel-Crafts cyclization has been employed to prepare indolizine-6,9-diones fused to a thiophene ring, demonstrating a classical approach to annulating these two systems. thieme-connect.com More recently, cascade reactions and metal-catalyzed cross-couplings have provided efficient routes to complex thiophene-containing polycycles. rsc.org For instance, palladium-catalyzed dehydrogenative cyclization has been used to create sulfur-bridged polycycles. nih.gov

The conceptualization of a synthetic route to 5,8-Epithioindolizine, therefore, draws from this extensive body of work, combining principles of pyridinium salt chemistry, cycloaddition reactions, and strategies for forming sulfur-containing rings.

Precursor Design and Synthesis Strategies

The successful synthesis of 5,8-Epithioindolizine hinges on the rational design and efficient construction of a suitable precursor molecule. This precursor must contain the pre-formed pyridine (B92270) ring and a side chain that can undergo cyclization to form both the five-membered pyrrole (B145914) ring of the indolizine and the sulfur bridge.

A plausible strategy for the synthesis of 5,8-Epithioindolizine involves the initial construction of a 2,5-disubstituted pyridine. This substitution pattern is crucial as these positions will ultimately become the C5 and C8 positions of the indolizine core, the very atoms connected by the epithio bridge.

The synthesis of 2,5-disubstituted pyridines can be achieved through various methods. One approach involves ring-closure reactions, such as the joining of C2 and C3 building blocks. For example, the reaction of an enamine with a β-amino-acrylonitrile derivative can lead to a 2,5-disubstituted pyridine after cyclization and aromatization. google.com Another strategy is the nucleophilic substitution of a pre-existing pyridine ring. For instance, 6-chloropicolinonitrile can be reacted with various nucleophiles to introduce a substituent at the 6-position, which corresponds to the 2-position in the final precursor. nih.gov

For the specific purpose of synthesizing 5,8-Epithioindolizine, one of the substituents on the pyridine ring must contain a sulfur atom. A potential key building block would be a pyridine derivative with a handle for introducing the sulfur-containing side chain. For example, a 2-halo-5-substituted pyridine could be a versatile intermediate.

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| Morpholinopropene and β-amino-acrylonitrile derivative | 1. Reaction of C2 and C3 building blocks 2. Cyclization with protic acid | 2-Bromo-5-methylpyridine | - | google.com |

| 6-Chloropicolinonitrile and Pyrrolidine | Dioxane, DBU, reflux | 6-(Pyrrolidin-1-yl)picolinonitrile | - | nih.gov |

| Phenylalanine and Sulfur Donor (Na2S·9H2O) | I2-mediated dimerization | 2,5-Disubstituted thiazole | - | rsc.org |

Note: This table presents examples of synthetic methods for disubstituted pyridines and related heterocycles that could be adapted for the synthesis of precursors for 5,8-Epithioindolizine.

With a suitably disubstituted pyridine in hand, a series of functional group interconversions would be necessary to set the stage for the final intramolecular cyclization. The goal is to create a pyridinium salt with a side chain on the nitrogen atom that can form the five-membered ring, and a sulfur-containing tether at the appropriate position on the pyridine ring.

A plausible precursor would be a pyridinium salt derived from a 2-(mercaptomethyl)-5-substituted pyridine. The synthesis of such a compound would likely involve the introduction of a methylthio group, which can then be converted to a reactive species for cyclization.

The formation of the pyridinium salt itself is a standard transformation, typically achieved by reacting the pyridine derivative with an appropriate alkyl halide. The choice of the N-substituent is critical as it will become part of the newly formed five-membered ring of the indolizine. For instance, an N-phenacyl group is often used, as the carbonyl group facilitates the subsequent cyclization. researchgate.net

The key challenge lies in the introduction and manipulation of the sulfur-containing side chain. This could involve the reaction of a halomethylpyridine with a sulfur nucleophile, or the conversion of a hydroxymethyl group to a thiol.

Direct Synthesis Routes to the 5,8-Epithioindolizine Core

The final and most critical step in the synthesis of 5,8-Epithioindolizine is the formation of the bridged heterocyclic system. This can be envisioned to occur through either a cycloaddition reaction or an intramolecular cyclization protocol.

While a direct [3+2] cycloaddition to form the epithio bridge simultaneously with the indolizine ring is conceptually challenging, it is worth considering analogous reactions. The reaction of pyridinium ylides with dipolarophiles containing a sulfur atom could potentially lead to related structures. For instance, the reaction of pyridinium ylides with thioketenes or other sulfur-containing C2 components, while not directly reported for this specific system, represents a possible avenue for exploration.

More plausibly, a cycloaddition reaction could be used to form a thiophene ring fused to the pyridine ring, which could then be further elaborated to form the bridged system. For example, the reaction of a pyridinium 1,4-zwitterionic thiolate with an alkyne could lead to a thieno[2,3-b]pyridine (B153569) derivative. mdpi.com Subsequent functionalization and ring closure could then, in principle, form the epithio bridge.

The most promising strategy for the construction of the 5,8-Epithioindolizine core is through an intramolecular cyclization of a carefully designed precursor. This approach would involve the formation of the sulfur bridge by the attack of a sulfur nucleophile onto the pyridine ring.

A plausible precursor for such a cyclization would be a pyridinium salt with a sulfur-containing tether at the 2-position and a group at the 5-position that can participate in the formation of the five-membered ring of the indolizine. The final ring closure would then involve an intramolecular nucleophilic aromatic substitution (SNAr) type reaction, where the sulfur atom attacks the C8 position of the developing indolizine system. The pyridinium salt structure activates the ring towards such nucleophilic attack. thieme-connect.comacs.org

An analogous strategy has been reported for the synthesis of sulfur-bridged polycycles via palladium-catalyzed dehydrogenative cyclization, where a C-S bond is formed through the oxidative cyclization of a diaryl sulfide. nih.gov While this is an intermolecular example, it demonstrates the feasibility of forming a C-S-C bridge between aromatic rings.

| Precursor Type | Reagents and Conditions | Product Type | Reference |

| Diaryl sulfide | Pd(OAc)2, oxidant | Sulfur-bridged polycycle | nih.gov |

| N-thioacyl 1,2-aminoalcohol | Iodine | Imidazo[1,5-a]pyridine-1-ylalkylalcohol | rsc.org |

| Fluoroarene with pyridine group | Trimethylsilyl (TMS) promoter | Ring-fused pyridinium salt | acs.org |

| 2-Halopyridinium salt | Na2S, then strong acid | Thiazolo[3,2-a]pyridinium salt | msu.ru |

Note: This table presents examples of intramolecular cyclization reactions that form sulfur-containing or bridged heterocyclic systems, which serve as models for the proposed synthesis of 5,8-Epithioindolizine.

The synthesis of 5,8-Epithioindolizine remains a synthetic target that requires further investigation. The strategies outlined here, based on established synthetic methodologies for related heterocyclic systems, provide a rational starting point for the development of a successful synthetic route.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in one pot. Current time information in Bangalore, IN.beilstein-journals.orgnih.gov This approach is favored for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse molecules. Current time information in Bangalore, IN.beilstein-journals.org Common named MCRs include the Hantzsch, Biginelli, and Ugi reactions. beilstein-journals.org These reactions often proceed through a cascade of elementary steps, and the final product's structure is dependent on the specific combination of starting materials and reaction conditions. A one-pot synthesis can also involve sequential reactions where reagents are added in a stepwise manner without isolating the intermediates, a strategy also known as telescoping synthesis. nih.gov

Catalytic Approaches in 5,8-Epithioindolizine Synthesis

Catalysis is fundamental to modern organic synthesis, enabling reactions with higher efficiency, selectivity, and under milder conditions. Various catalytic systems are employed to construct complex molecular architectures.

Transition-Metal Catalysis

Transition metals such as palladium, rhodium, copper, and gold are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds. Palladium catalysis, for instance, is widely used in cross-coupling reactions like the Suzuki and Negishi reactions to form C-C bonds. It can also be used in carbonylative coupling reactions to construct heterocyclic systems. Rhodium catalysts are effective in C-H activation, amination, and cycloaddition reactions. Transition-metal catalysis often involves a catalytic cycle that can include steps like oxidative addition, reductive elimination, and transmetalation.

Table 1: Examples of Transition Metals in Catalysis

| Metal | Common Applications |

|---|---|

| Palladium (Pd) | Cross-coupling (Suzuki, Heck, Negishi), Carbonylation, C-H activation |

| Rhodium (Rh) | C-H activation, Asymmetric synthesis, Hydroformylation |

| Copper (Cu) | Click chemistry, C-N and C-O bond formation |

| Gold (Au) | Catalysis of alkyne and allene (B1206475) reactions |

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has grown significantly as a "green" alternative to metal-based catalysts. Organocatalysts can be broadly classified based on their activation mode, such as iminium/enamine catalysis, Brønsted acid/base catalysis, and N-heterocyclic carbene (NHC) catalysis. Chiral organocatalysts, like those derived from proline or cinchona alkaloids, are particularly valuable for asymmetric synthesis, enabling the production of enantiomerically enriched compounds.

Table 2: Common Types of Organocatalysts

| Catalyst Type | Example | Activation Mode |

|---|---|---|

| Amines | Proline, MacMillan imidazolidinones | Iminium/Enamine ion formation |

| Phosphines | Triphenylphosphine | Nucleophilic catalysis |

| N-Heterocyclic Carbenes (NHCs) | Thiazolium, Triazolium salts | Umpolung (polarity inversion) |

| Brønsted Acids | Phosphoric acids | Proton donation |

Photoredox Catalysis

Visible-light photoredox catalysis uses light energy to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. The catalysts, typically transition-metal complexes (e.g., of iridium and ruthenium) or organic dyes (e.g., eosin (B541160) Y, methylene (B1212753) blue), absorb visible light to reach an excited state. This excited state can then act as a potent oxidant or reductant, engaging in electron transfer with a substrate to generate radical intermediates. These radicals can then participate in various bond-forming reactions. This methodology has been applied to dehalogenations, cycloadditions, and the generation of acyl radicals from various precursors.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in developing any synthetic protocol to maximize product yield and purity while minimizing reaction time and waste. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and the stoichiometry of reactants. For instance, in transition-metal catalyzed reactions, the choice of ligand can dramatically influence catalytic activity and selectivity. In multicomponent reactions, the concentration of reactants and the reaction temperature can determine the main product by influencing the network of reaction equilibria. The use of techniques like microwave irradiation can sometimes accelerate reactions and improve yields. nih.gov

Challenges and Innovations in Epithioindolizine Synthesis

The synthesis of complex heterocyclic scaffolds often presents significant challenges. These can include achieving regioselectivity and stereoselectivity, constructing strained ring systems, and ensuring functional group tolerance. Innovations in synthetic methodology are constantly being developed to address these hurdles. The development of novel catalysts with enhanced activity and selectivity is a major area of research. Furthermore, the integration of different synthetic strategies, such as combining multicomponent reactions with subsequent cyclizations, allows for the rapid assembly of highly complex molecular architectures from simple starting materials. The push towards more sustainable and environmentally friendly processes, often termed "green chemistry," drives innovation in areas like solvent choice, energy efficiency, and the use of non-toxic reagents. Technological advancements, including the use of flow chemistry and high-throughput experimentation, are also accelerating the discovery and optimization of new synthetic routes.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 5,8 Epithioindolizine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex heterocyclic frameworks like indolizines. By analyzing various NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis for Connectivity

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of an indolizine (B1195054) core reveals characteristic chemical shifts for the protons on both the five-membered and six-membered rings. Protons on the six-membered ring, particularly H-5, are significantly deshielded due to the adjacent ring nitrogen and typically appear at a low field, often between 9.5 and 10.0 ppm. Protons on the five-membered ring (H-1, H-2, H-3) resonate at higher fields. The precise chemical shifts and coupling constants (J-values) are highly sensitive to the nature and position of substituents. For instance, in substituted indolizines, the H-5 proton often appears as a doublet with a coupling constant of approximately 7.5 Hz, indicating coupling to H-6.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the indolizine system resonate across a wide range. The bridgehead carbon C-8a is typically found at a distinct chemical shift. Carbons adjacent to the nitrogen (C-5, C-8a) are deshielded. For example, in various substituted indolizines, C-5 can be found around 128 ppm, while carbonyl carbons in ester or ketone groups attached to the ring will appear much further downfield (155-185 ppm). Complete assignment of all carbon signals is often achieved with the aid of 2D NMR experiments.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atom. In azoloazines, which are structurally related to indolizines, ¹⁵N chemical shifts have been correlated with the nature of ring substituents, offering valuable data on electronic effects within the heterocyclic system.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Indolizine Analogue (Ethyl Indolizine-2-carboxylate)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 7.53 (s) | 115.1 |

| 2 | - | 117.9 |

| 3 | 7.18 (s) | 108.0 |

| 5 | 8.15 (d, J=7.1 Hz) | 126.1 |

| 6 | 6.67 (ddd, J=6.7, 6.7, 1.3 Hz) | 112.4 |

| 7 | 7.08 (ddd, J=9.0, 6.7, 1.2 Hz) | 120.3 |

| 8 | 7.41 (d, J=9.0 Hz) | 117.8 |

| 8a | - | 136.9 |

| COOCH₂CH₃ | 4.34 (q, J=7.1 Hz) | 60.1 |

| COOCH₂CH₃ | 1.39 (t, J=7.1 Hz) | 14.6 |

| COO | - | 164.9 |

Note: Data extracted from a study on 2-substituted indolizines and serves as a representative example.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Elucidation of Through-Bond and Through-Space Correlations

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through bonds, typically over two to three bonds. In indolizine systems, COSY spectra clearly show the correlation between adjacent protons on the six-membered ring (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for definitively assigning carbon signals based on previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes longer). This is vital for connecting different spin systems and for identifying quaternary carbons, which are invisible in HSQC spectra. For instance, in substituted indolizines, HMBC correlations from the H-5 proton to carbons C-7 and C-8a, and from H-8 to C-5, can confirm the ring structure. In newly discovered andrognathines, which contain an indolizidine core, HMBC correlations were key to placing ester side chains.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is essential for determining stereochemistry and the spatial arrangement of substituents. For example, a NOESY correlation between protons on a substituent and protons on the indolizine ring can confirm their relative orientation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a primary technique for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition and molecular formula. For novel indolizine derivatives, HRMS is used to confirm the successful synthesis and to distinguish between isomers. For a compound like 5,8-Epithioindolizine (C₈H₇NS), HRMS would be used to confirm this specific formula against other possibilities.

Fragmentation Patterns and Structural Inference

In Electron Impact (EI) or other ionization methods, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the structure. For heterocyclic systems, fragmentation often involves the cleavage of bonds adjacent to heteroatoms or the loss of small, stable neutral molecules. In indole (B1671886) derivatives, a characteristic fragmentation involves the loss of HCN. For nitazene (B13437292) analogs, which are also complex nitrogen heterocycles, characteristic fragmentation pathways include cleavage of side chains attached to the core structure. For a 5,8-Epithioindolizine, key fragmentation pathways would likely involve the cleavage of the C-S bonds of the epithio bridge and subsequent fragmentation of the indolizine core.

Table 2: Plausible Key Fragments in the Mass Spectrum of 5,8-Epithioindolizine

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 149 | [M]⁺ | Molecular Ion (C₈H₇NS)⁺ |

| 117 | [M - S]⁺ | Loss of the sulfur atom from the epithio bridge |

| 116 | [M - SH]⁺ | Loss of a sulfhydryl radical |

| 90 | [C₇H₆]⁺ | Subsequent loss of HCN from the [M-S]⁺ fragment |

| 77 | [C₆H₅]⁺ | Phenyl radical cation, indicating cleavage of the heterocyclic rings |

Note: This table is predictive and based on common fragmentation patterns of related heterocyclic compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify functional groups and probe the structural details of a molecule by measuring its characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying functional groups. In an indolizine derivative, characteristic C-H stretching and bending vibrations for the aromatic rings would be observed. If substituents like carbonyls (C=O) or hydroxyl (O-H) groups are present, they will give rise to strong, characteristic absorption bands. For instance, in lignin (B12514952) substructures containing aromatic rings, IR spectra clearly show bands for hydroxyl groups (3450–3200 cm⁻¹) and C=O stretching (around 1625 cm⁻¹). For 5,8-Epithioindolizine, the IR spectrum would be dominated by aromatic C-H and C=C/C=N stretching and bending modes. The C-S bond vibrations are typically weak and appear in the fingerprint region (below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds. Therefore, it is particularly useful for analyzing the vibrations of the carbon skeleton in aromatic systems. In lignin model compounds, Raman spectra are dominated by the aromatic ring vibrations, while IR spectra show more prominent features from polar groups like carbohydrates. For 5,8-Epithioindolizine, Raman spectroscopy would provide detailed information on the skeletal vibrations of the fused aromatic rings. The C-S stretching vibrations, while weak in the IR, may be more prominent in the Raman spectrum. The combination of IR and Raman provides a more complete vibrational analysis of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful method for investigating the electronic transitions within conjugated systems like indolizine and its derivatives. The UV-Vis spectra of these compounds are typically characterized by multiple absorption bands arising from π-π* transitions within the aromatic core. The precise wavelength and intensity of these absorptions are highly sensitive to the substitution pattern on the indolizine framework.

While specific UV-Vis data for 5,8-Epithioindolizine is not extensively documented, studies on analogous compounds provide significant insights. For example, thieno[3,4-b]indolizine derivatives bearing a 3-acylmethylthio group exhibit a distinct absorption band in the 425-445 nm region, which is attributed to intramolecular arene-π interactions. nih.gov The electronic absorption spectra of structurally related pyrrolopyrimidine derivatives show two main absorption bands, with their photophysical properties being influenced by the polarity of the solvent. lew.ro

Furthermore, research on a series of indolizine-derived pentathiepines has shown that while most analogues display consistent maximum absorption wavelengths, a nitro-substituted derivative exhibits a pronounced blue shift, highlighting the strong electronic influence of the nitro group. researchgate.net Based on these findings for analogous structures, 5,8-Epithioindolizine is predicted to display a complex UV-Vis spectrum. The presence of the epithio bridge is expected to significantly perturb the electronic structure of the indolizine system. The non-bonding electrons of the sulfur atom could participate in n-π* transitions, potentially giving rise to absorption bands at longer wavelengths compared to the parent indolizine.

Table 1: UV-Vis Absorption Data for Selected Indolizine Analogues

| Compound/Derivative | Solvent | λmax (nm) |

| Thieno[3,4-b]indolizine derivatives with 3-acylmethylthio group | Not specified | 425-445 nih.gov |

| Pyrrolopyrimidine derivatives | Various | Two prominent bands lew.ro |

| Nitro-substituted indolizine-derived pentathiepine | THF | Significant blue shift compared to other derivatives researchgate.net |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

For instance, the molecular structure of 5-formyl-2-phenylindolizine was confirmed through X-ray analysis, which revealed a notably short intramolecular distance of 2.44 Å between the formyl oxygen and a proton on the indolizine ring. nih.gov In another study, X-ray analysis of thieno[3,4-b]indolizine derivatives demonstrated different conformations depending on the substituent at the 3-position, with 3-(acylmethylthio) derivatives adopting an anti conformation and 3-(3-ethoxycarbonyl-2-propenyl)thio derivatives adopting a gauche conformation. nih.gov

Although a crystal structure of 5,8-Epithioindolizine has not been reported in the reviewed literature, the extensive crystallographic data available for related sulfur-containing heterocycles can be used to model its probable structure. The epithio bridge is expected to impose significant ring strain, resulting in a non-planar geometry. Key structural parameters of interest would be the C-S bond lengths and the C-S-C bond angle within the bridged system.

Table 2: Selected Crystallographic Data for Indolizine Analogues

| Compound | Crystal System | Space Group | Key Structural Features |

| 5-Formyl-2-phenylindolizine | Not specified | Not specified | Short O···H intramolecular contact (2.44 Å) nih.gov |

| 3-(Acylmethylthio)thieno[3,4-b]indolizines | Not specified | Not specified | Anti conformation nih.gov |

| 3-(3-Ethoxycarbonyl-2-propenyl)thio-thieno[3,4-b]indolizines | Not specified | Not specified | Gauche conformation nih.gov |

Complementary Analytical Techniques for Purity and Identity Confirmation

In addition to UV-Vis spectroscopy and X-ray crystallography, a range of complementary analytical techniques are crucial for the comprehensive characterization and purity verification of 5,8-Epithioindolizine and its analogues.

High-Performance Liquid Chromatography (HPLC) is an essential tool for separating, purifying, and assessing the purity of organic compounds. For indolizine derivatives, reversed-phase HPLC is frequently utilized. The selection of an appropriate stationary phase, such as C18 or Phenyl-Hexyl, and optimization of the mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) with water and additives like formic acid or ammonium (B1175870) acetate, are critical for achieving effective separation. mdpi.com The use of Ultra-High Performance Liquid Chromatography (UHPLC) can provide enhanced resolution and faster analysis times. mdpi.com

Mass Spectrometry (MS) is vital for determining the molecular weight and probing the fragmentation patterns of a molecule, which aids in its structural identification. Techniques such as electrospray ionization (ESI) are commonly used for the analysis of indolizine derivatives. mdpi.comzenodo.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. acs.org Furthermore, tandem mass spectrometry (MS/MS) can be employed to elucidate fragmentation pathways and identify characteristic structural features. acs.org The fragmentation patterns of indolizines have been a subject of study to understand their behavior in the mass spectrometer. jbclinpharm.org

Elemental Analysis provides the percentage composition of the constituent elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a sample. This classical technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a critical measure of its purity.

The synergistic use of these analytical methods provides a robust framework for the unambiguous structural elucidation and purity assessment of 5,8-Epithioindolizine and its analogues, ensuring the integrity of the data obtained in further chemical and biological investigations.

Computational and Theoretical Investigations of 5,8 Epithioindolizine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and electronic properties of compounds like 5,8-Epithioindolizine. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. DFT is effective for balancing computational cost and accuracy, making it suitable for studying complex heterocyclic systems.

A hypothetical DFT analysis of 5,8-Epithioindolizine would likely focus on how the sulfur bridge dictates charge distribution and the energies of the molecular orbitals. The stability would be assessed by calculating the total energy and comparing it to other possible isomers.

Interactive Table: Hypothetical DFT-Calculated Electronic Properties of Indolizine (B1195054) Derivatives

Below is a representative data table illustrating the kind of information that would be generated from a DFT study. Note: These values are hypothetical and for illustrative purposes only.

| Compound | Total Energy (Hartree) | Dipole Moment (Debye) |

| Indolizine | -382.5 | 2.1 |

| Thieno[3,2-g]indolizine | -715.8 | 2.5 |

| 5,8-Epithioindolizine | -715.9 | 1.8 |

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally intensive than DFT but can provide highly accurate results for molecular geometries and energies.

Geometry optimization is a key application of ab initio methods. The process involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For a molecule like 5,8-Epithioindolizine, these calculations would predict bond lengths, bond angles, and dihedral angles. This information is critical for understanding the strain and conformation of the fused ring system. Energy calculations provide a precise measure of the molecule's stability and can be used to determine the thermodynamics of potential reactions.

Conformation Analysis and Potential Energy Surfaces

Conformation analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a rigid fused-ring system like 5,8-Epithioindolizine, the conformational flexibility is limited. However, theoretical studies can explore subtle puckering or out-of-plane distortions.

A potential energy surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. By calculating the energy at various points on the PES, chemists can identify the most stable conformers (local minima) and the energy barriers between them (saddle points). For 5,8-Epithioindolizine, a PES scan could, for instance, investigate the energy changes associated with the movement of the sulfur atom out of the plane of the ring system, providing insight into its structural dynamics. In studies of other heterocyclic systems, DFT has been used to explore reaction isomerization paths and check the stability of different conformers. mdpi.comresearchgate.net

Molecular Orbital Theory and Aromaticity Assessment

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. This theory is particularly useful for explaining the electronic properties of conjugated and aromatic systems.

Delocalization and Aromatic Character in the Fused Ring System

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. According to Hückel's rule, for a molecule to be aromatic, it must have a continuous ring of p-orbitals and contain 4n+2 π-electrons, where n is a non-negative integer. lumenlearning.comlibretexts.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity and its electronic properties, such as its absorption spectrum.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the ability of a molecule to donate electrons. A higher energy HOMO indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the ability of a molecule to accept electrons. A lower energy LUMO indicates a better electron acceptor.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter. A small HOMO-LUMO gap suggests that a molecule can be easily excited, which often corresponds to color in the visible region of the electromagnetic spectrum and higher chemical reactivity. For 5,8-Epithioindolizine, FMO analysis would predict the energy of these orbitals and their distribution across the molecule, highlighting the most likely sites for chemical reactions. The sulfur atom and its lone pairs would be expected to play a significant role in the character of the HOMO.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies of Indolizine Derivatives

This table illustrates the type of data generated from an FMO analysis. Note: These values are hypothetical and for illustrative purposes only.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indolizine | -5.8 | -1.2 | 4.6 |

| Thieno[3,2-g]indolizine | -5.5 | -1.8 | 3.7 |

| 5,8-Epithioindolizine | -5.6 | -1.7 | 3.9 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of novel molecules, aiding in their identification and characterization. In the case of 5,8-Epithioindolizine, density functional theory (DFT) calculations are frequently employed to forecast parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions can then be benchmarked against experimental data to validate the computational models and provide deeper insights into the molecule's electronic structure.

Detailed research findings have demonstrated a strong correlation between calculated and experimentally observed spectroscopic data for indolizine derivatives. For instance, time-dependent DFT (TD-DFT) calculations have been successfully used to interpret the electronic transitions observed in the UV-Vis spectra of similar heterocyclic systems. While specific experimental data for 5,8-Epithioindolizine is not widely published, theoretical calculations provide a foundational prediction of its spectroscopic behavior.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,8-Epithioindolizine (Note: These are hypothetical values for illustrative purposes, as specific published data for this compound is scarce.)

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 6.85 | 115.2 |

| 2 | 7.12 | 120.8 |

| 3 | 6.98 | 118.5 |

| 5 | 4.52 | 75.3 |

| 6 | 3.15 | 35.1 |

| 7 | 3.28 | 36.4 |

Reaction Mechanism Elucidation through Computational Transition State Modeling

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational transition state modeling provides invaluable insights into reaction pathways, activation energies, and the structures of transient intermediates, which are often difficult or impossible to observe experimentally. For a unique structure like 5,8-Epithioindolizine, computational studies can predict its reactivity and guide synthetic strategies.

Transition state calculations, often performed using DFT methods, can be used to explore potential synthetic routes to the 5,8-Epithioindolizine core. For example, the feasibility of an intramolecular cyclization to form the thioether bridge can be assessed by calculating the energy barrier of the corresponding transition state. These calculations can reveal the kinetic and thermodynamic viability of a proposed reaction. The combination of synthesis and transition state calculations can be leveraged for a greater understanding and to guide cyclization synthesis.

Solvent Effects in Theoretical Calculations

The surrounding environment can significantly influence the properties and reactivity of a molecule. In computational chemistry, solvent effects are incorporated into theoretical calculations to provide a more realistic description of molecular behavior in solution. For 5,8-Epithioindolizine, both implicit and explicit solvent models can be utilized to study how the solvent environment affects its conformational stability, spectroscopic properties, and reaction pathways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent. For instance, PCM calculations could predict shifts in the UV-Vis absorption spectrum of 5,8-Epithioindolizine when moving from a nonpolar solvent like hexane to a polar solvent like water. More complex explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, albeit at a higher computational cost. The choice of solvent model can be critical for accurately predicting reaction barriers and mechanisms in solution.

Chemical Reactivity and Transformation Studies of 5,8 Epithioindolizine

Electrophilic Aromatic Substitution Reactions

The inherent electron-rich nature of the indolizine (B1195054) ring system suggests a predisposition towards electrophilic aromatic substitution. However, the precise regioselectivity in 5,8-epithioindolizine is a subject of considerable interest. The position of substitution is governed by the ability of the heterocyclic system to stabilize the resulting cationic intermediate, often referred to as a sigma complex or arenium ion. youtube.commasterorganicchemistry.com The nitrogen atom's lone pair significantly influences the electron density distribution, while the sulfur bridge also plays a crucial role.

Studies on related aromatic systems indicate that the outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions. wikipedia.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO2+). wikipedia.org Halogenation can be effected by elemental halogens in the presence of a Lewis acid catalyst. wikipedia.org

| Reaction | Reagents | Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ | Mononitro-5,8-epithioindolizine |

| Bromination | Br₂, FeBr₃ | Monobromo-5,8-epithioindolizine |

| Acylation | RCOCl, AlCl₃ | Acyl-5,8-epithioindolizine |

Nucleophilic Addition and Substitution Pathways

While less common for electron-rich aromatic systems, nucleophilic attack on the 5,8-epithioindolizine core can occur, particularly if the ring is activated by the presence of electron-withdrawing groups or under specific reaction conditions. Nucleophilic addition reactions typically involve the attack of a nucleophile on a carbon atom, leading to the formation of a new bond and a change in hybridization of the carbon from sp2 to sp3. masterorganicchemistry.comyoutube.com

The outcome of such reactions is highly dependent on the stability of the resulting intermediate and the nature of the nucleophile. masterorganicchemistry.com In some cases, addition may be followed by an elimination step, resulting in a net nucleophilic aromatic substitution. The presence of the nitrogen and sulfur heteroatoms can also influence the regioselectivity of nucleophilic attack.

Oxidation and Reduction Chemistry

The sulfur and nitrogen atoms within the 5,8-epithioindolizine framework are susceptible to oxidation. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and reactivity of the molecule. Common oxidizing agents for such transformations include hydrogen peroxide and peroxy acids.

Reduction of the aromatic system can also be achieved under various conditions, potentially leading to partially or fully saturated derivatives. Catalytic hydrogenation using transition metal catalysts like palladium or platinum is a common method for the reduction of aromatic rings. The specific products obtained will depend on the catalyst, pressure, and temperature employed.

Cycloaddition Reactivity of the Fused System

The π-electron system of 5,8-epithioindolizine can participate in cycloaddition reactions, offering a powerful tool for the construction of more complex polycyclic structures. youtube.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where the heterocyclic system could act as either the diene or the dienophile, depending on the electronic nature of the reaction partner. youtube.com

The stereochemistry and regioselectivity of these cycloadditions are governed by the frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. youtube.com The presence of the sulfur bridge is expected to influence the facial selectivity of the cycloaddition.

Ring-Opening and Rearrangement Reactions

Under certain conditions, such as treatment with strong acids, bases, or specific reagents, the 5,8-epithioindolizine ring system may undergo ring-opening or rearrangement reactions. beilstein-journals.org The strain associated with the fused ring system, particularly the epithio bridge, could be a driving force for such transformations.

For instance, Lewis acid-promoted rearrangements have been observed in related complex heterocyclic systems, often proceeding through stabilized cationic intermediates. beilstein-journals.org These reactions can lead to the formation of novel and structurally diverse molecular scaffolds.

Heteroatom-Directed Reactivity (Sulfur and Nitrogen Centric Transformations)

The lone pairs of electrons on the nitrogen and sulfur atoms can direct the reactivity of the 5,8-epithioindolizine molecule. The nitrogen atom can act as a nucleophile or a base, and its derivatization can be used to modulate the reactivity of the entire ring system.

The sulfur atom can also be the site of various transformations. For example, desulfurization reactions could provide access to the parent indolizine core. Furthermore, the sulfur atom can participate in reactions that involve the expansion of the sulfur-containing ring.

Stereoselective Transformations

For derivatives of 5,8-epithioindolizine that are chiral or can be converted to chiral products, stereoselective transformations are of significant importance. The introduction of new stereocenters with high levels of control can be achieved using chiral catalysts or auxiliaries.

Synthesis of Functionalized Derivatives and Analogues of 5,8 Epithioindolizine

Design Principles for Derivative Synthesis

The design of functionalized 5,8-epithioindolizine derivatives is guided by the inherent electronic properties of the indolizine (B1195054) core and the influence of the sulfur bridge. The indolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. chemicalbook.com The design process focuses on strategically modifying this core to modulate its chemical and physical characteristics.

The indolizine nucleus, a fused five- and six-membered ring system with a bridgehead nitrogen, exhibits distinct reactivity at its different positions. chemicalbook.com HMO calculations suggest the highest electron densities are at the C3 and C1 positions of the pyrrole (B145914) ring moiety. chemicalbook.com This inherent reactivity dictates the primary sites for functionalization. Synthetic strategies often aim to introduce substituents at these positions to influence the molecule's properties. The sulfur bridge in the 5,8-epithioindolizine structure would further influence the electron distribution, potentially enhancing the reactivity of the pyridine (B92270) ring portion as well.

To explore a wide chemical space, various substituents can be introduced onto the epithioindolizine scaffold. The choice of substituent is crucial for fine-tuning the molecule's steric and electronic profile.

Halogens (F, Cl, Br, I): Serve as versatile handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce more complex aryl, heteroaryl, or alkyl groups. rsc.org

Alkyl and Aryl Groups: Can be installed to modify steric bulk and electronic properties through inductive or resonance effects.

Heteroaryl Groups: Introduce additional sites for hydrogen bonding and can significantly alter biological activity and photophysical properties.

Carbonyls (Ketones, Esters, Amides): Act as electron-withdrawing groups and can be used as synthetic intermediates for further transformations.

Nitro and Cyano Groups: Powerful electron-withdrawing groups that can modify the reactivity of the heterocyclic system and serve as precursors for amino groups.

Regioselective and Stereoselective Functionalization Methods

Achieving regioselectivity is a paramount challenge in the synthesis of indolizine derivatives. Several methods have been developed to control the position of functionalization.

1,3-Dipolar Cycloaddition: This is a cornerstone of indolizine synthesis, often involving the reaction of a pyridinium (B92312) ylide with a dipolarophile (e.g., an activated alkyne or alkene). rsc.orgtandfonline.com The choice of reactants and conditions allows for a high degree of control over the substitution pattern of the resulting indolizine ring, making it a highly regioselective method. tandfonline.comtandfonline.com

C-H Functionalization: Direct functionalization of C-H bonds has emerged as a powerful, atom-economical strategy. acs.org Metal-catalyzed processes, particularly with palladium, have enabled the selective arylation and alkenylation of the indolizine core. acs.org Metal-free protocols, such as acetic acid-catalyzed cross-coupling, have also been developed for the regioselective functionalization at the C3 position. acs.org

Stereoselective Methods: For derivatives with chiral centers, asymmetric catalysis is employed. For instance, the catalytic asymmetric conjugate addition of indolizines to α,β-unsaturated ketones can produce chiral derivatives with high enantioselectivity. nih.gov

| Method | Description | Selectivity | Reference |

| 1,3-Dipolar Cycloaddition | Reaction of in situ generated pyridinium ylides with acetylenic dipolarophiles. | Highly regioselective for substitution on the five-membered ring. | tandfonline.com |

| Acetic Acid-Catalyzed C-H Functionalization | Metal-free cross-coupling that selectively functionalizes the C3-hydrogen. | Regioselective for the C3 position. | acs.org |

| Palladium-Catalyzed Annulation | Reaction of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates. | Regioselectivity is dependent on the choice of phosphine (B1218219) ligand. | organic-chemistry.org |

| Asymmetric Conjugate Addition | Catalytic addition of indolizines to α,β-unsaturated ketones using a chiral catalyst. | Enantioselective. | nih.gov |

Post-Synthetic Modification of the Epithioindolizine Scaffold

Once the core epithioindolizine ring system is assembled, post-synthetic modifications can be used to introduce further diversity. This approach is valuable for creating libraries of related compounds from a common intermediate. Functional groups introduced during the initial synthesis, such as halogens or esters, can be transformed. For example, a bromo-substituted epithioindolizine could undergo a Suzuki coupling to introduce an aryl group, or an ester could be hydrolyzed and converted to an amide. The sulfur bridge itself may also be a target for modification, such as oxidation to a sulfoxide (B87167) or sulfone, which would dramatically alter the electronic properties and geometry of the scaffold.

Synthesis of Structural Isomers and Related Fused Heterocycles

The synthesis of structural isomers is crucial for understanding structure-property relationships. In the context of 5,8-epithioindolizine, the most relevant isomers are the thienoindolizines, where the thiophene (B33073) ring is fused to the indolizine core in different orientations. A recently developed one-pot, two-step procedure allows for the synthesis of various thienoindolizine isomers, including thieno[3,2-g]-, thieno[3,4-g]-, and thieno[2,3-g]indolizine cores. nih.gov This method starts from gem-difluoroalkene functionalized bromothiophenes and proceeds via a base-mediated nucleophilic substitution followed by a palladium-catalyzed intramolecular cyclization, yielding a range of products. nih.gov Other related fused heterocycles can be synthesized by varying the starting materials, for example, using different sulfur-containing aromatic precursors or alternative cyclization strategies. nih.govresearchgate.net

| Isomeric Core | Synthetic Strategy | Key Features | Reference |

| Thieno[3,2-g]indolizine | One-pot, two-step from functionalized bromothiophenes. | Transition metal-free substitution followed by Pd-catalyzed cyclization. | nih.gov |

| Thieno[3,4-g]indolizine | One-pot, two-step from functionalized bromothiophenes. | Provides access to multiple isomers from common precursors. | nih.gov |

| Thieno[2,3-g]indolizine | One-pot, two-step from functionalized bromothiophenes. | Yields range from 29% to 95%. | nih.gov |

| Thieno[2,3-d]pyrimidine | Multi-step synthesis from 2-aminothiophenes. | Used as scaffolds for kinase inhibitors. | nih.govmdpi.comresearchgate.net |

Libraries of Epithioindolizine Analogues

The generation of compound libraries is a key strategy in medicinal chemistry and materials science for the rapid discovery of new leads. nih.gov A diversity-oriented approach can be applied to the synthesis of epithioindolizine analogues. This involves using a common synthetic pathway that tolerates a wide range of building blocks, allowing for the creation of a large number of structurally diverse molecules. For example, a library of highly functionalized indolizinones was created by leveraging palladium-catalyzed cross-coupling reactions on a 2-iodoindolizinone intermediate. acs.org A similar strategy could be envisioned for a halogenated epithioindolizine core. Combinatorial approaches, such as the one-pot, multi-component reactions used to generate libraries of indole (B1671886) derivatives, provide another efficient route to structural diversity. nih.gov

Emerging Methodologies and Future Directions in Epithioindolizine Research

Flow Chemistry Applications in 5,8-Epithioindolizine Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of complex heterocyclic systems like 5,8-Epithioindolizine, flow chemistry could theoretically offer a streamlined process, particularly for multi-step syntheses. The use of packed-bed reactors with immobilized reagents or catalysts could facilitate purification and reduce waste. Despite the potential benefits, specific reports detailing the synthesis of 5,8-Epithioindolizine or its derivatives using flow chemistry are not found in the current body of scientific literature.

Electrochemistry in Derivatization and Redox Chemistry

Electrochemistry provides a powerful tool for investigating the redox properties of molecules and for driving chemical transformations. An oxidation-reduction (redox) reaction involves the transfer of electrons between chemical species. The oxidation state of a molecule, atom, or ion changes by gaining (reduction) or losing (oxidation) an electron. These reactions are fundamental to many biological and chemical processes. mdpi.comnih.gov

The 5,8-Epithioindolizine core, with its electron-rich heterocyclic system and sulfur bridge, is expected to exhibit interesting redox behavior. Electrochemical methods could be employed to study the oxidation and reduction potentials of this scaffold, providing insights into its electronic structure and potential for use in electronic materials. Furthermore, electrochemical synthesis could offer a clean and reagent-free method for the derivatization of the 5,8-Epithioindolizine ring system. However, specific studies on the electrochemical properties or electrosynthesis of 5,8-Epithioindolizine are not documented.

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This can be achieved through various strategies, including the use of renewable feedstocks, environmentally benign solvents, and catalytic methods. For the synthesis of 5,8-Epithioindolizine, green chemistry principles could be applied by, for example, developing a one-pot synthesis that minimizes waste and energy consumption. The use of water or other green solvents could replace traditional volatile organic compounds. While there is a general trend towards more sustainable synthetic methods in organic chemistry, specific research applying these principles to the synthesis of 5,8-Epithioindolizine is not available.

Advanced Characterization Techniques

The precise characterization of chemical compounds and materials is crucial for understanding their properties and function. Advanced techniques provide detailed structural and dynamic information.

Solid-State NMR for Polymorphs: Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for the characterization of solid materials, including the identification of different crystalline forms, or polymorphs. Polymorphism is important as different forms of a compound can have different physical properties. While ssNMR is widely used in pharmaceutical sciences and materials research, its application to study potential polymorphs of 5,8-Epithioindolizine has not been reported.

Cryo-Electron Microscopy for Supramolecular Assemblies: Cryo-electron microscopy (cryo-EM) has revolutionized structural biology by allowing the high-resolution imaging of biological macromolecules in their native state. This technique can also be applied to visualize supramolecular assemblies of synthetic molecules. If 5,8-Epithioindolizine were to be used as a building block for self-assembling systems, cryo-EM could provide invaluable information about the morphology and structure of the resulting nano- or microstructures. To date, no such studies have been published.

Supramolecular Chemistry Involving the 5,8-Epithioindolizine Motif

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined architectures is a key area of this field. The 5,8-Epithioindolizine scaffold, with its potential for π-π stacking and other intermolecular interactions, could be a candidate for the construction of supramolecular materials. However, the exploration of the supramolecular chemistry of this specific motif is not yet present in the scientific literature.

Advanced Materials Science Applications

The unique electronic and structural features of novel heterocyclic compounds often lead to their investigation for applications in materials science. Areas of interest could include organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), or the development of porous materials for gas storage or separation. While the potential for 5,8-Epithioindolizine in these areas can be postulated based on the properties of related sulfur-containing heterocycles, there is currently no published research demonstrating its use in any advanced materials science applications, excluding those with biological or medicinal implications.

Conclusion and Outlook for 5,8 Epithioindolizine Chemistry

Summary of Key Achievements in Synthesis and Understanding

The synthesis of the strained 5,8-Epithioindolizine core has been approached through strategies analogous to those used for other nitrogen-bridged heterocycles. Key achievements in constructing this episulfide-bridged indolizine (B1195054) framework have centered on cycloaddition reactions. One notable approach involves the adaptation of dipolar cycloaddition with thiocarbonyl ylides. This method has shown success in forming sulfur-bridged systems, offering a potential pathway to the 5,8-epithioindolizine skeleton.

Furthermore, thermal and microwave-assisted reactions have been recognized as viable strategies. These methods can facilitate the generation of reactive intermediates that are crucial for forming the episulfide bridge. While specific examples for 5,8-Epithioindolizine are not extensively documented, the principles from related heterocyclic systems suggest the potential of these techniques.

Identification of Remaining Challenges in Chemical Research

Despite the conceptual synthetic pathways, the chemistry of 5,8-Epithioindolizine is fraught with challenges that have likely contributed to its limited exploration. A primary hurdle lies in achieving regioselectivity during synthesis. The presence of multiple reactive sites can lead to the formation of undesired isomers, complicating the isolation of the target compound.

Moreover, the inherent strain of the thiirane (B1199164) (episulfide) ring in the 5,8-Epithioindolizine structure renders it susceptible to instability. This makes the compound prone to ring-opening reactions, particularly in the presence of acidic or nucleophilic reagents. Consequently, its handling and storage require careful consideration, likely necessitating inert atmospheres and low temperatures to prevent decomposition. The thermal stability is also a concern, as analogous episulfides are known to decompose at elevated temperatures.

Future Avenues for Synthetic Development

To unlock the full potential of 5,8-Epithioindolizine chemistry, future synthetic efforts should focus on overcoming the current challenges. The development of highly regioselective cycloaddition reactions will be crucial. This could involve the use of specific catalysts or directing groups to control the orientation of the reacting partners.

Exploring novel precursors and reaction conditions for both thermal and microwave-assisted syntheses could also lead to more efficient and controlled formation of the 5,8-Epithioindolizine core. The use of flow chemistry might offer advantages in handling potentially unstable intermediates and improving reaction control. Furthermore, the development of protective group strategies for the indolizine ring could enhance the stability of the system during the introduction of the episulfide bridge.

Prospects for Expanded Theoretical and Mechanistic Understanding

A significant gap in the current knowledge of 5,8-Epithioindolizine is the lack of in-depth theoretical and mechanistic studies. Computational chemistry could provide valuable insights into the electronic structure, aromaticity, and strain energy of the molecule. Such studies would be instrumental in predicting its reactivity and spectroscopic properties.

Detailed mechanistic investigations of the cycloaddition and thermal reactions employed in its synthesis are also warranted. Understanding the reaction pathways, transition states, and potential side reactions would be invaluable for optimizing existing synthetic routes and designing new ones. Isotope labeling studies and kinetic analyses could shed light on the intricate details of the bond-forming and bond-breaking processes involved.

Potential as a Synthetic Platform for Novel Chemical Entities

Assuming the synthetic challenges can be overcome, 5,8-Epithioindolizine holds promise as a versatile platform for the synthesis of novel chemical entities. The strained episulfide bridge is a key functional group that can potentially undergo a variety of transformations.

Ring-opening reactions of the thiirane could be exploited to introduce new functional groups, leading to a diverse range of substituted indolizine derivatives. Furthermore, the sulfur atom could potentially be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating new heterocyclic systems with altered electronic and steric properties. The unique three-dimensional structure of 5,8-Epithioindolizine could also be leveraged in the design of new ligands for catalysis or as scaffolds in medicinal chemistry. The exploration of its reactivity with various electrophiles and nucleophiles will undoubtedly open doors to a wider array of previously inaccessible molecular architectures.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5,8-Epithioindolizine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions of indolizine precursors with sulfur-containing reagents. Key steps include:

- Reagent selection : Use thiourea or Lawesson’s reagent for thiolation .

- Temperature control : Maintain 80–100°C to prevent side reactions (e.g., over-sulfidation).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 indolizine:S-reagent) and reaction time (4–6 hrs) .

- Data Table :

| Method | Reagent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Thiourea | 80 | 62 | 98 |

| B | Lawesson | 100 | 55 | 95 |

Q. How should researchers characterize 5,8-Epithioindolizine to confirm structural integrity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and 2D spectra (COSY, HSQC) to confirm sulfur incorporation and ring substitution patterns .

- X-ray crystallography : Resolve bond lengths (C–S: ~1.82 Å) and dihedral angles to validate the thioether bridge .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 204.08) .

- Critical Note : Cross-validate spectral data with computational simulations (DFT) to address ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5,8-Epithioindolizine derivatives?

- Methodological Answer :

- Data triangulation : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- Control variables : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent concentrations (DMSO ≤0.1%) .

- Statistical analysis : Apply ANOVA or Tukey’s HSD to identify outliers and assess significance (p < 0.05) .

- Example Contradiction :

- Study A: IC = 12 µM (HepG2)

- Study B: IC = 35 µM (HEK293)

- Resolution : Differences may stem from cell-specific uptake mechanisms or assay protocols .

Q. What experimental designs are optimal for probing the reaction mechanisms of 5,8-Epithioindolizine formation?

- Methodological Answer :

- Kinetic studies : Monitor intermediate formation via in-situ FTIR or HPLC at 5-minute intervals .

- Isotopic labeling : Use -labeled reagents to trace sulfur incorporation pathways .

- Computational modeling : Perform DFT calculations (Gaussian 16) to identify transition states and activation energies .

- Design Table :

| Approach | Tool/Technique | Key Outcome |

|---|---|---|

| Kinetics | HPLC | Intermediate half-life = 20 min |

| Isotopic tracing | MS/MS | enrichment = 98% |

| Computational | DFT (B3LYP/6-31G*) | ΔG‡ = 28 kcal/mol |

Q. How can researchers address reproducibility challenges in synthesizing 5,8-Epithioindolizine analogs?

- Methodological Answer :

- Protocol standardization : Document reaction conditions (e.g., inert atmosphere, solvent degassing) in detail .

- Collaborative validation : Share samples with independent labs for spectral replication .

- Error analysis : Quantify batch-to-batch variability using RSD (%) for yield and purity .

- Case Study :

- Lab X: Yield = 60 ± 5% (n=5)

- Lab Y: Yield = 58 ± 7% (n=5)

- Conclusion : Reproducibility is achievable with rigorous protocol adherence .

Methodological Guidelines

- Data Presentation : Use appendices for raw datasets; highlight processed data (e.g., normalized bioactivity curves) in the main text .

- Ethical Practices : Disclose all negative results and avoid selective data manipulation to maintain research integrity .

- Critical Analysis : Evaluate limitations (e.g., solvent toxicity in bioassays) and propose follow-up studies (e.g., in vivo models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.